AKB48 N-(5-hydroxypentyl) metabolite

Synthetic Cannabinoid Metabolism Regioselective Hydroxylation Forensic Toxicology

AKB48 N-(5-hydroxypentyl) metabolite (CAS 1778734-77-2), also designated as APINACA N-(5-hydroxypentyl) metabolite, is a phase I monohydroxylated derivative of the synthetic cannabinoid AKB48 (APINACA). The compound is structurally characterized by a hydroxyl moiety appended to the terminal carbon of the N-alkyl pentyl chain.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS No. 1778734-77-2
Cat. No. B592937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKB48 N-(5-hydroxypentyl) metabolite
CAS1778734-77-2
SynonymsAPINACA N-(5-hydroxypentyl) metabolite
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO
InChIInChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)
InChIKeyJHUVNYPOUNCRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKB48 N-(5-hydroxypentyl) Metabolite CAS 1778734-77-2: Analytical Reference Standard for Forensic Urinalysis and Metabolic Profiling


AKB48 N-(5-hydroxypentyl) metabolite (CAS 1778734-77-2), also designated as APINACA N-(5-hydroxypentyl) metabolite, is a phase I monohydroxylated derivative of the synthetic cannabinoid AKB48 (APINACA) . The compound is structurally characterized by a hydroxyl moiety appended to the terminal carbon of the N-alkyl pentyl chain [1]. As a primary urinary metabolite, this standard is exclusively intended for forensic toxicology and research applications to facilitate the identification of AKB48 intake in biological matrices .

Procurement Rationale: Why AKB48 N-(5-hydroxypentyl) Metabolite Cannot Be Substituted by Other AKB48 Phase I Metabolites


Substitution of AKB48 N-(5-hydroxypentyl) metabolite with other phase I metabolites (e.g., N-(4-hydroxypentyl) or N-pentanoic acid) or parent drug is analytically and forensically invalid. Systematic metabolic profiling of AKB48 in human liver microsomes (HLMs) and authentic urine samples has identified 41 distinct metabolites, yet only a subset of these are sufficiently unique and abundant to serve as specific markers of AKB48 intake [1]. Crucially, studies on the structurally related fluorinated analog 5F-AKB48 demonstrate that defluorinated metabolites account for an average of 74% of the combined urinary chromatographic area, highlighting that metabolites of different parent compounds (e.g., AKB48 vs. 5F-AKB48) are largely non-overlapping and cannot be interchanged for confirmatory testing [2]. Furthermore, the presence of an adamantyl group—which distinguishes AKB48 from analogs like ADB-PINACA—directs specific hydroxylation patterns on the adamantyl moiety and the N-pentyl chain, resulting in a metabolic fingerprint that is structurally unique to each compound class [3]. Using an incorrect metabolite reference standard therefore risks false-negative or false-positive identification, compromising the integrity of forensic casework and clinical toxicology reporting.

Quantitative Differentiation of AKB48 N-(5-hydroxypentyl) Metabolite (CAS 1778734-77-2): Head-to-Head Evidence for Procurement Decisions


Specific Monohydroxylation Site: Differentiating AKB48 N-(5-hydroxypentyl) from the N-(4-hydroxypentyl) Isomer

AKB48 N-(5-hydroxypentyl) metabolite is characterized by terminal (ω) hydroxylation of the N-pentyl chain, in contrast to the internal (ω-1) hydroxylation of the N-(4-hydroxypentyl) isomer. While both are phase I metabolites of AKB48, they represent distinct biotransformation products with different chromatographic retention times and mass spectral fragmentation patterns, necessitating separate analytical reference standards [1]. The parent compound AKB48 exhibits a CB1 receptor binding affinity (Ki) of 304.5 nM and functional potency (EC50) of 585 nM [2]. Although the specific CB1 affinity of the N-(5-hydroxypentyl) metabolite has not been directly quantified, studies on the structurally analogous 4OH-5F-AKB48 metabolite demonstrate that hydroxylated phase I metabolites retain high CB1 affinity and can exhibit greater efficacy for G protein activation compared to Δ9-THC [3].

Synthetic Cannabinoid Metabolism Regioselective Hydroxylation Forensic Toxicology

Parent Compound CB1 Affinity Comparison: AKB48 (304.5 nM) vs. Δ9-THC vs. APICA

The parent compound AKB48 binds to CB1 receptors with a Ki of 304.5 nM, which is approximately 10.7-fold lower affinity than Δ9-THC (Ki = 28.35 nM) and approximately 31.7-fold lower affinity than JWH-018 (Ki = 9.62 nM) [1]. In functional assays, AKB48 exhibits an EC50 of 585 nM at CB1 [1], which is substantially less potent than the structurally related APICA (EC50 = 34 nM at CB1) [2]. The N-(5-hydroxypentyl) metabolite of AKB48 is an expected phase I metabolite characterized by monohydroxylation of the N-alkyl chain, and its pharmacological properties have not been fully evaluated [3].

Cannabinoid Receptor Binding In Vitro Pharmacology Structure-Activity Relationship

Metabolic Pathway Divergence: AKB48 vs. 5F-AKB48 Hydroxylated Metabolites

Human liver microsome (HLM) incubations of AKB48 and 5F-AKB48 yielded 41 and 37 distinct metabolites, respectively, with only a few shared structures, demonstrating the need for compound-specific analytical standards [1]. The metabolites identified in HLM incubations accounted for an average of 84% (range 67-100%) of the combined chromatographic area in authentic AKB48 case samples, confirming the clinical relevance of these in vitro findings [1]. The N-(5-hydroxypentyl) metabolite is one of several hydroxylated products; monohydroxylated metabolites are rapidly replaced by di- and trihydroxylated species within 30 minutes of incubation, underscoring the dynamic nature of AKB48 metabolism [1].

Metabolic Profiling Urinary Biomarkers Toxicological Screening

Analytical Detection Limit: AKB48 N-(5-hydroxypentyl) in Validated UHPLC-QTOF-MS Urine Screening

A validated UHPLC-QTOF-MS screening method for synthetic cannabinoid metabolites in urine achieved confirmation limits ranging from 0.1 to 12 ng/mL across 19 target metabolites, including hydroxylated AKB48 metabolites [1]. In a cohort of 1,000 urine samples from subjects in drug withdrawal programs, the hydroxylated metabolite of AKB48 (along with AKB48 N-pentanoic acid) was quantified and confirmed in 2.3% of cases, demonstrating the compound's real-world prevalence and the method's clinical applicability [1].

Method Validation Limit of Detection Confirmatory Testing

Metabolic Stability and Repeated Dosing: AKB48 Accumulation in Murine Model

Repeated administration of AKB48 in mice resulted in a progressive rise in blood AKB48 levels, suggesting an inhibitory effect on cytochrome P450 activity and potential metabolic autoinhibition [1]. Blood AKB48 levels were significantly higher in females than in males following repeated dosing, indicating sex-dependent pharmacokinetic differences [1]. All behavioral and neurochemical effects were fully prevented by the CB1 antagonist AM251, confirming CB1 receptor-mediated action [1].

Pharmacokinetics Metabolic Inhibition Sex-Specific Effects

Structural Class Comparison: AKB48 Adamantyl Group vs. ADB-PINACA Valine-Derived Moiety

AKB48 (APINACA) is an indazole-based synthetic cannabinoid featuring an adamantyl carboxamide group, whereas ADB-PINACA replaces the adamantyl group with a 1-amino-3,3-dimethyl-1-oxobutan-2-yl (ADB) moiety [1]. This structural divergence results in distinct metabolic pathways: AKB48 metabolism predominantly involves hydroxylation of the adamantyl moiety and the N-pentyl chain [2], while ADB-PINACA undergoes amide hydrolysis and subsequent oxidation to pentanoic acid metabolites [3]. The N-(5-hydroxypentyl) metabolite is specific to the AKB48 scaffold and cannot be used as a reference for ADB-PINACA intake confirmation.

Synthetic Cannabinoid Chemistry Structure-Activity Relationship Metabolic Fate

Validated Applications of AKB48 N-(5-hydroxypentyl) Metabolite (CAS 1778734-77-2) in Forensic and Clinical Toxicology


Confirmatory Urinalysis for AKB48 Intake in Forensic Casework

The AKB48 N-(5-hydroxypentyl) metabolite standard is employed as a certified reference material in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) workflows to definitively confirm AKB48 consumption in suspected synthetic cannabinoid intoxication cases. As demonstrated in validated UHPLC-QTOF-MS screening methods, hydroxylated AKB48 metabolites are detectable and quantifiable in human urine at confirmation limits between 0.1 and 12 ng/mL, providing the analytical sensitivity required for forensic evidentiary standards [1]. The standard's high purity (≥95%) and defined concentration ensure accurate calibration and quantification in accordance with ISO/IEC 17025 accredited laboratory protocols.

Metabolic Pathway Elucidation and Biomarker Discovery

Researchers investigating the phase I metabolism of indazole-based synthetic cannabinoids utilize the AKB48 N-(5-hydroxypentyl) metabolite standard to characterize the regioselectivity of cytochrome P450-mediated hydroxylation. Human liver microsome studies have identified 41 distinct AKB48 metabolites, with monohydroxylated species representing early-stage biotransformation products that are subsequently converted to di- and trihydroxylated metabolites within 30 minutes of incubation [2]. The availability of structurally defined ω-hydroxylated standards enables accurate identification of chromatographic peaks and facilitates the discovery of novel urinary biomarkers for emerging synthetic cannabinoid analogs.

Clinical Toxicology Monitoring in Substance Abuse Treatment Programs

Clinical toxicology laboratories serving drug withdrawal and addiction treatment programs employ the AKB48 N-(5-hydroxypentyl) metabolite standard as part of comprehensive synthetic cannabinoid screening panels. In a cohort study of 1,000 urine samples from subjects in Norwegian drug withdrawal programs, hydroxylated AKB48 metabolites were quantified and confirmed in 2.3% of specimens, demonstrating the compound's clinical relevance and the necessity for its inclusion in routine monitoring workflows [1]. The use of certified reference materials ensures the reliability of patient test results and supports evidence-based clinical decision-making.

Method Development and Validation for Emerging Synthetic Cannabinoids

Analytical chemists developing and validating new LC-MS/MS or GC/MS methods for synthetic cannabinoid detection rely on the AKB48 N-(5-hydroxypentyl) metabolite standard as a representative hydroxylated analyte for assessing chromatographic performance, matrix effects, extraction recovery, and method robustness. The compound's well-characterized molecular formula (C23H31N3O2), molecular weight (381.51 g/mol), and chromatographic behavior provide a reliable benchmark for optimizing separation conditions and establishing quality control parameters in accordance with SWGTOX and GTFCh guidelines .

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